![molecular formula C23H24O2 B14381073 1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) CAS No. 89592-62-1](/img/structure/B14381073.png)
1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) is a complex organic compound characterized by its unique structure, which includes a propane-1,3-diyl linkage between two phenylene groups, each substituted with a 2-methylprop-2-en-1-one moiety
Méthodes De Préparation
The synthesis of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Propane-1,3-diyl Linkage: This step involves the reaction of a propane-1,3-diyl precursor with appropriate phenylene derivatives.
Substitution with 2-Methylprop-2-en-1-one: The phenylene groups are then functionalized with 2-methylprop-2-en-1-one through electrophilic aromatic substitution reactions.
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity.
Analyse Des Réactions Chimiques
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 2-methylprop-2-en-1-one moieties to alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenylene rings or the 2-methylprop-2-en-1-one groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.
Applications De Recherche Scientifique
1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Its derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar compounds to 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) include:
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-chloroethan-1-one): Differing by the substitution of chloroethan-1-one groups instead of 2-methylprop-2-en-1-one.
1,1’-[Propane-1,3-diyldi(4,1-phenylene)]bis(2-bromoethan-1-one): Featuring bromoethan-1-one groups.
The uniqueness of 1,1’-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one) lies in its specific functional groups and the resulting chemical properties, which may offer distinct advantages in certain applications compared to its analogs.
Propriétés
Numéro CAS |
89592-62-1 |
|---|---|
Formule moléculaire |
C23H24O2 |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
2-methyl-1-[2-[3-[2-(2-methylprop-2-enoyl)phenyl]propyl]phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C23H24O2/c1-16(2)22(24)20-14-7-5-10-18(20)12-9-13-19-11-6-8-15-21(19)23(25)17(3)4/h5-8,10-11,14-15H,1,3,9,12-13H2,2,4H3 |
Clé InChI |
UORBSRFANHBYCM-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C(=O)C1=CC=CC=C1CCCC2=CC=CC=C2C(=O)C(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione, 1,3,6-trimethyl-](/img/structure/B14380992.png)
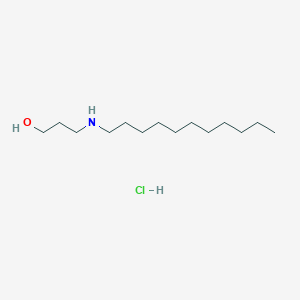
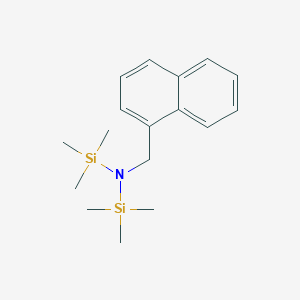

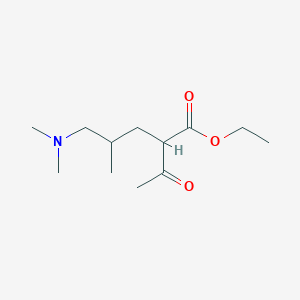
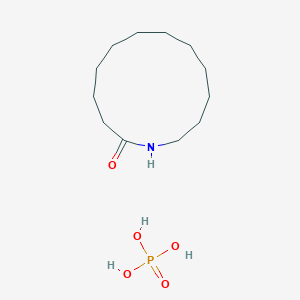
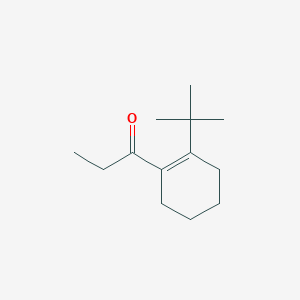
![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
